molecular formula C10H11NO3 B3087482 1-Allyloxymethyl-3-nitrobenzene CAS No. 117401-73-7

1-Allyloxymethyl-3-nitrobenzene

Cat. No.: B3087482
CAS No.: 117401-73-7
M. Wt: 193.2 g/mol
InChI Key: NJRKXXSCGFSHSX-UHFFFAOYSA-N
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Description

1-Allyloxymethyl-3-nitrobenzene is an organic compound characterized by the presence of an allyloxymethyl group and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-Allyloxymethyl-3-nitrobenzene typically involves the nitration of allyloxymethylbenzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction conditions must be carefully controlled to ensure the selective formation of the desired product. Industrial production methods may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity.

Chemical Reactions Analysis

1-Allyloxymethyl-3-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.

    Substitution: The allyloxymethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include hydrogen gas, catalysts, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Allyloxymethyl-3-nitrobenzene has shown promise in several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s antimicrobial properties make it useful in studying microbial contamination prevention.

    Medicine: Preclinical studies have demonstrated its potential as an anti-cancer agent, showing cytotoxic effects on various cancer cell lines and inducing apoptosis.

    Industry: It is utilized in manufacturing processes to improve product quality and efficiency.

Mechanism of Action

The mechanism by which 1-Allyloxymethyl-3-nitrobenzene exerts its effects involves interactions with molecular targets and pathways. In the context of its anti-cancer properties, the compound induces apoptosis in cancer cells by disrupting cellular processes and signaling pathways essential for cell survival and proliferation.

Comparison with Similar Compounds

1-Allyloxymethyl-3-nitrobenzene can be compared to other nitrobenzene derivatives, such as nitrobenzene and 1-methyl-3-nitrobenzene. While these compounds share the nitro group, this compound is unique due to the presence of the allyloxymethyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other nitrobenzene derivatives may not be suitable.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

IUPAC Name

1-nitro-3-(prop-2-enoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-2-6-14-8-9-4-3-5-10(7-9)11(12)13/h2-5,7H,1,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRKXXSCGFSHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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